Cas no 89532-98-9 (6-(hydroxymethyl)-5-methylpyrimidine-2,4-diol)

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol is a pyrimidine derivative with notable applications in pharmaceutical and chemical research. Its structure, featuring both hydroxyl and hydroxymethyl functional groups, makes it a versatile intermediate for synthesizing nucleoside analogs and other biologically active compounds. The compound exhibits stability under standard conditions and is soluble in polar solvents, facilitating its use in organic synthesis. Its pyrimidine core is particularly valuable for studies involving nucleic acid chemistry, enzyme inhibition, and medicinal chemistry. The presence of multiple reactive sites allows for selective modifications, enabling tailored derivatization for specific research or industrial purposes. This compound is typically handled under controlled conditions to ensure purity and performance in experimental applications.
6-(hydroxymethyl)-5-methylpyrimidine-2,4-diol structure
89532-98-9 structure
Product Name:6-(hydroxymethyl)-5-methylpyrimidine-2,4-diol
CAS No:89532-98-9
MF:C6H8N2O3
MW:156.139321327209
CID:1093191
PubChem ID:19616849
Update Time:2025-06-07

6-(hydroxymethyl)-5-methylpyrimidine-2,4-diol Chemical and Physical Properties

Names and Identifiers

    • 6-(hydroxymethyl)-5-methylpyrimidine-2,4-diol
    • 6-(hydroxymethyl)-5-methyl-1H-pyrimidine-2,4-dione
    • SB56289
    • 6-(HYDROXYMETHYL)-5-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE
    • AKOS000313792
    • 89532-98-9
    • SCHEMBL25344146
    • STK400018
    • 6-(hydroxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione
    • Inchi: 1S/C6H8N2O3/c1-3-4(2-9)7-6(11)8-5(3)10/h9H,2H2,1H3,(H2,7,8,10,11)
    • InChI Key: YNNIUMDPLDOGOG-UHFFFAOYSA-N
    • SMILES: OCC1=C(C)C(NC(N1)=O)=O

Computed Properties

  • Exact Mass: 156.05349212g/mol
  • Monoisotopic Mass: 156.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 78.4Ų

6-(hydroxymethyl)-5-methylpyrimidine-2,4-diol Pricemore >>

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